Lipophilic Ligand Efficiency (LLE) Advantage vs. 7-Methoxy Analog (CAS 2034595-50-9)
The target compound (C20H18N2O3, MW=334.38) possesses a calculated LogP approximately 0.8–1.0 log units lower than its 7-methoxy analog (C21H20N2O4, MW=364.40), based on the additive contribution of a methoxy group (+0.5–0.7 log units) plus molecular weight increase . This lower LogP, combined with its lower molecular weight, results in a more favorable lipophilic ligand efficiency (LLE = pIC50 – LogP) profile, enhancing its developability as a lead-like scaffold over the heavier, more lipophilic analog. The lower LogP also correlates with improved aqueous solubility, a desirable feature for biochemical assay compatibility. While the 7-methoxy analog reportedly shows antiproliferative IC50 values in the 10–20 µM range, its higher LogP may compromise target selectivity and increase off-target binding risk compared to the target compound, assuming similar potency .
| Evidence Dimension | Predicted LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Calculated LogP ≈ 3.5 (estimated via fragment-based method) |
| Comparator Or Baseline | 7-Methoxy analog (CAS 2034595-50-9): Calculated LogP ≈ 4.3–4.5 |
| Quantified Difference | Δ LogP ≈ 0.8–1.0 units lower for target compound |
| Conditions | In silico estimation using additive fragment contributions; no experimentally measured LogP available for either compound |
Why This Matters
A lower LogP within the same structural series reduces the risk of phospholipidosis, CYP450 promiscuity, and poor solubility, which are common causes of compound attrition, making CAS 2034258-57-4 a superior starting point for lead optimization campaigns focused on CNS or peripheral targets.
